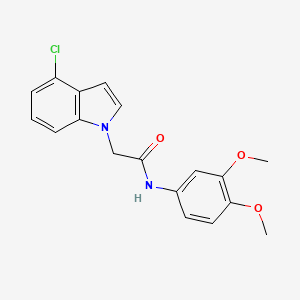![molecular formula C19H24N2O6S B11126538 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)alaninamide](/img/structure/B11126538.png)
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)alaninamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both sulfonyl and ethoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)alaninamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the sulfonyl group: This step involves the reaction of 3,4-dimethoxyphenyl with a sulfonyl chloride in the presence of a base to form the sulfonyl intermediate.
Introduction of the ethoxyphenyl group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where the ethoxyphenylamine reacts with the sulfonyl intermediate.
Coupling with alaninamide: The final step involves coupling the sulfonyl-ethoxyphenyl intermediate with alaninamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)alaninamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl and ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)alaninamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)alaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(3,4-Dimethoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)-N~2~-(3-fluorobenzyl)isoleucinamide
- N-(2,5-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-N-ethyl-N~2~-(3-methoxybenzyl)alaninamide
Uniqueness
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H24N2O6S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonylamino]-N-(2-ethoxyphenyl)propanamide |
InChI |
InChI=1S/C19H24N2O6S/c1-5-27-16-9-7-6-8-15(16)20-19(22)13(2)21-28(23,24)14-10-11-17(25-3)18(12-14)26-4/h6-13,21H,5H2,1-4H3,(H,20,22) |
InChI Key |
LOWKUHYOFNZLIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-5-(furan-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione](/img/structure/B11126457.png)
![2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)acetamide](/img/structure/B11126463.png)
![N-(2,4-Dimethoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B11126478.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11126491.png)
![4-({[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetyl}amino)benzamide](/img/structure/B11126494.png)
![2-(cyclopropylamino)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11126500.png)
![3-hydroxy-5-(3-hydroxyphenyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126501.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-{[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}ethanone](/img/structure/B11126506.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-[2-(phenylsulfanyl)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11126508.png)
![2'-(2-methoxyethyl)-1'-oxo-N-pentyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11126517.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B11126520.png)

![N-(3-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11126539.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-5,7,8-trimethyl-2H-chromen-2-one](/img/structure/B11126549.png)
